2-Chloro-4-iodo-5-methylpyrimidine

Description

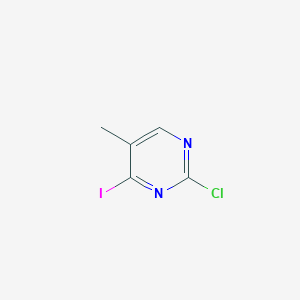

2-Chloro-4-iodo-5-methylpyrimidine (CAS: 897030-99-8) is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClIN₃. Its structure features a pyrimidine core substituted with chlorine at position 2, iodine at position 4, and a methyl group at position 5 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical scaffolds in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-chloro-4-iodo-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQJHMDDLCXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-methylpyrimidine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The detailed steps are as follows:

Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Diazotization: The amine group undergoes diazotization to form a diazonium salt.

Iodination: Finally, the diazonium salt is treated with potassium iodide to introduce the iodine atom, resulting in the formation of 2-Chloro-4-iodo-5-methylpyrimidine.

Industrial Production Methods

The industrial production of 2-Chloro-4-iodo-5-methylpyrimidine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-Chloro-4-iodo-5-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS: 897030-99-8)

- Structure : Chloro (4), iodo (5), methyl (6), and amine (2) on pyrimidine.

- Key Differences : The amine group at position 2 increases hydrogen-bonding capacity compared to the chloro substituent in the target compound. This enhances solubility in polar solvents and influences biological interactions (e.g., enzyme binding) .

- Applications : Used in nucleoside analogs and kinase inhibitors due to its hydrogen-bonding motifs .

2-Chloro-5-iodo-4-methylpyridine

- Structure : Pyridine ring (one nitrogen) with chloro (2), iodo (5), and methyl (4).

- Key Differences : The pyridine ring lacks the second nitrogen atom of pyrimidine, reducing aromatic π-electron density and altering reactivity. This compound is more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates .

Halogen Substitution Effects

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Bromo (5), chloro (2), and amine (4) on pyrimidine.

- Key Differences : Bromine’s smaller atomic radius and higher electronegativity compared to iodine result in weaker van der Waals interactions and distinct crystal packing. Evidence shows brominated analogs form N–H···N hydrogen-bonded dimers, while iodinated derivatives may exhibit stronger halogen-bonding networks .

- Reactivity : Bromine is a better leaving group than iodine in nucleophilic aromatic substitution, enabling faster reaction rates .

2-Chloro-4-methylpyrimidin-5-amine (CAS: 35733-53-0)

- Structure : Chloro (2), methyl (4), and amine (5) on pyrimidine.

- Key Differences : The absence of iodine reduces molecular weight (C₅H₆ClN₃ vs. C₅H₄ClIN₃) and polarizability. The amine group at position 5 increases basicity, making it a preferred intermediate in antimalarial drug synthesis .

Functional Group Modifications

4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine (CAS: 1046788-84-4)

- Structure : Fluoro (5), chloro (4), and methoxymethyl (2) on pyrimidine.

- Key Differences : Fluorine’s high electronegativity withdraws electron density, deactivating the ring toward electrophilic substitution. The methoxymethyl group introduces steric hindrance, limiting access to position 2 for further functionalization .

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

- Structure : Fused pyrrolo-pyrimidine system with chloro (4) and methylthio (2).

Biological Activity

2-Chloro-4-iodo-5-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

2-Chloro-4-iodo-5-methylpyrimidine has the following chemical structure:

- Molecular Formula : CHClI N

- Molecular Weight : 221.46 g/mol

- CAS Number : 2416229-89-3

The presence of chlorine and iodine atoms in its structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of 2-Chloro-4-iodo-5-methylpyrimidine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular processes such as proliferation, differentiation, and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that 2-Chloro-4-iodo-5-methylpyrimidine exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Antiviral Properties : Research indicates potential antiviral effects, although specific viral targets have yet to be extensively characterized.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 2-Chloro-4-iodo-5-methylpyrimidine:

-

Antimicrobial Efficacy :

- A study tested the compound against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- Table 1 summarizes the antimicrobial activity:

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 -

Antiviral Activity :

- In vitro assays demonstrated that the compound inhibits viral replication in cell cultures infected with influenza virus, with an IC50 value of approximately 25 µM.

-

Cytotoxicity Studies :

- Cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited selective cytotoxicity with IC50 values of 18 µM for HeLa cells and 20 µM for MCF7 cells, indicating potential for further development as an anticancer agent.

Comparison with Related Compounds

To contextualize its activity, it is useful to compare 2-Chloro-4-iodo-5-methylpyrimidine with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Pyridine derivative | Moderate antibacterial activity |

| 2,4-Dichloro-5-methylpyrimidine | Pyrimidine derivative | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-iodo-5-methylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of pyrimidine precursors. For example, chlorination using phosphoryl chloride (POCl₃) under reflux conditions is a common step, followed by iodination with iodine monochloride (ICl) in a polar aprotic solvent like DMF . Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers handle and dispose of 2-chloro-4-iodo-5-methylpyrimidine safely?

- Protocols : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Waste must be stored in sealed containers labeled "halogenated organic waste" and disposed by certified hazardous waste companies. Neutralization with alkaline solutions (e.g., NaOH) is discouraged due to potential exothermic reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C5, iodine at C4) using chemical shifts (δ ~2.5 ppm for CH₃, δ ~90–100 ppm for C-I in ¹³C) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 284.92) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodo and 5-methyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The 4-iodo group acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing methyl at C5. Steric hindrance from the methyl group may slow transmetallation steps. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF at 60°C for optimal results .

- Data Table :

| Substituent Position | Reactivity in Coupling | Preferred Catalyst |

|---|---|---|

| C4-I, C5-CH₃ | Moderate | Pd(PPh₃)₄ |

| C4-Br, C5-CH₃ | High | Pd(dba)₂ |

Q. What computational methods are suitable for modeling the electronic structure of 2-chloro-4-iodo-5-methylpyrimidine?

- DFT/Ab Initio Approaches :

- Optimize geometry using B3LYP/6-311+G(d,p) for light atoms and LANL2DZ for iodine. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Correlate with experimental UV-Vis spectra (λmax ~270 nm in acetonitrile) for validation .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., kinase vs. phosphatase targets) may arise from:

- Solvent Effects : DMSO >1% can denature proteins; use lower concentrations (<0.5%) .

- Impurity Interference : Validate compound purity (>95% by HPLC) before testing .

- Structural Analogues : Compare with 4-chloro-5-fluoro-2-methylpyrimidine to isolate substituent-specific effects .

Methodological Challenges

Q. What strategies mitigate decomposition of 2-chloro-4-iodo-5-methylpyrimidine during storage?

- Stability Protocol : Store under argon at –20°C in amber vials. Avoid moisture (hygroscopicity accelerates hydrolysis). Monitor via periodic NMR to detect degradation (e.g., appearance of –OH peaks) .

Q. How can regioselectivity be controlled in further functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.